1-Ethyl-3-nitro-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-3-nitro-1H-pyrazol-4-amine is a chemical compound with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-3-nitro-1H-pyrazol-4-amine typically involves the nitration of 1-ethyl-1H-pyrazol-4-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
1-Ethyl-3-nitro-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Ethyl-3-nitro-1H-pyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-3-nitro-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins . The ethyl group and pyrazole ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
1-Ethyl-3-nitro-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3,5-Dinitro-1H-pyrazol-4-amine:
1-Ethyl-1H-pyrazol-4-amine: Lacks the nitro group, making it less reactive but potentially more stable under certain conditions.
1-Methyl-3-nitro-1H-pyrazol-4-amine: Similar to this compound but with a methyl group instead of an ethyl group, which can affect its physical and chemical properties.
Properties
Molecular Formula |
C5H8N4O2 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
1-ethyl-3-nitropyrazol-4-amine |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2,6H2,1H3 |
InChI Key |
ITXPACSQBVOHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])N |
Origin of Product |
United States |
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